Methyl 2-sulfamoylcyclopentane-1-carboxylate
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Overview
Description
Methyl 2-sulfamoylcyclopentane-1-carboxylate is an organic compound with the molecular formula C7H13NO4S. It is a derivative of cyclopentane, featuring a sulfamoyl group and a carboxylate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-sulfamoylcyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a solid base catalyst such as KF/Al2O3. The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-sulfamoylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-sulfamoylcyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-sulfamoylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopentanonecarboxylate: A related compound with a similar cyclopentane backbone but lacking the sulfamoyl group.
Cyclopentanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Methyl 2-sulfamoylcyclopentane-1-carboxylate is unique due to the presence of both a sulfamoyl group and a carboxylate ester, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
Methyl 2-sulfamoylcyclopentane-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring substituted with a sulfonamide group and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. The sulfamoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity.
- HDAC Inhibition : Research indicates that this compound may exhibit histone deacetylase (HDAC) inhibitory action, which is significant for the treatment of autoimmune diseases and certain cancers . HDAC inhibitors are known for their role in regulating gene expression and influencing cell cycle progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | References |
---|---|---|
Enzyme Inhibition | Covalent bonding with enzymes | |
HDAC Inhibition | Modulation of gene expression | |
Antimicrobial Properties | Potential interaction with bacterial targets |
Case Study 1: HDAC Inhibition in Cancer Therapy
A study focused on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis in leukemia cells, suggesting its potential as a therapeutic agent in oncology. The mechanism involved the downregulation of pro-survival genes through HDAC inhibition, leading to enhanced expression of apoptotic markers.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. Results indicated that the compound exhibited bacteriostatic effects at low concentrations, particularly against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 2-sulfamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3,(H2,8,10,11) |
InChI Key |
NXBBJNFVACTNFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC1S(=O)(=O)N |
Origin of Product |
United States |
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